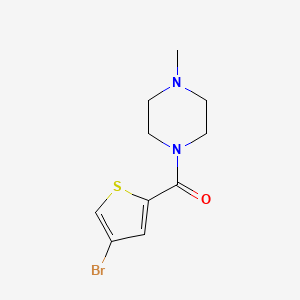
7-Butyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine-2,6-dione derivatives are a class of compounds with a wide range of biological activities, including affinity and selectivity for serotonin receptors, which suggest potential psychotropic activity. These compounds have been synthesized and evaluated for their receptor affinity, showcasing diverse pharmacological properties, particularly in the context of serotonin receptors, which play a crucial role in mood regulation and neurological functions.
Synthesis Analysis
Synthesis of purine-2,6-dione derivatives involves several chemical reactions, including alkylation, arylation, and introduction of various substituents to the purine core to enhance biological activity. A common method for synthesizing these compounds involves the alkylation of purine-2,6-dione derivatives with different alkyl or aryl groups, leading to a variety of compounds with potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The molecular structure of purine-2,6-dione derivatives is crucial for their interaction with biological targets. Structural modifications, such as the introduction of hydrophobic substituents or the elongation of linkers, significantly affect their binding affinity and selectivity towards specific receptors, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. These modifications aim to enhance the pharmacological profile of the compounds, making them potential candidates for treating mood disorders.
Chemical Reactions and Properties
Purine-2,6-dione derivatives undergo various chemical reactions, including ionization and methylation, which influence their chemical properties and biological activity. The ionization of these compounds and their subsequent methylation are important for their interaction with biological molecules and receptors. The chemical reactivity of these compounds, including their ability to form monoanions and dianions through proton loss, plays a crucial role in their biological efficacy (Rahat et al., 1974).
Safety and Hazards
特性
IUPAC Name |
7-butyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHZWKWIUGDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

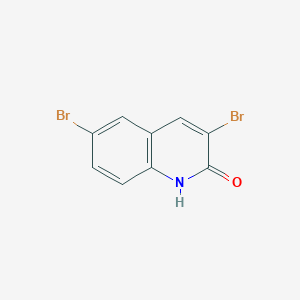

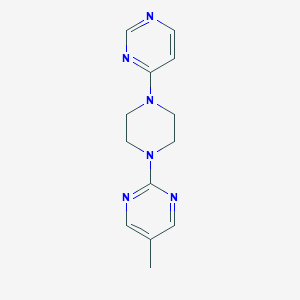
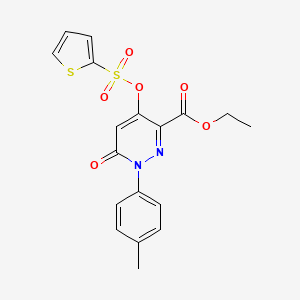


![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
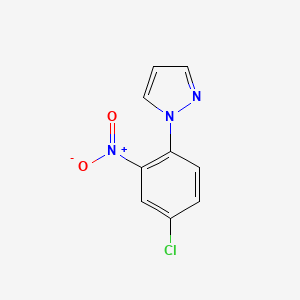
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
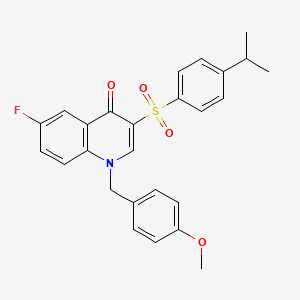
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
